Tetrahydrofuran

Description

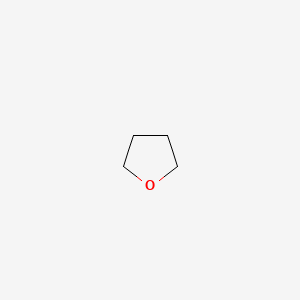

Oxolane is a cyclic ether that is butane in which one hydrogen from each methyl group is substituted by an oxygen. It has a role as a polar aprotic solvent. It is a member of oxolanes, a saturated organic heteromonocyclic parent, a cyclic ether and a volatile organic compound.

This compound is a natural product found in Coffea arabica and Castanopsis cuspidata with data available.

Structure

3D Structure

Properties

IUPAC Name |

oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYURNTSHIVDZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tetrahydrofuran | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrahydrofuran | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-97-3 | |

| Record name | Poly(tetrahydrofuran) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021328 | |

| Record name | Tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor. | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02% | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, mobile liquid, Water-white liquid, Colorless liquid | |

CAS No. |

109-99-9, 24979-97-3 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furan, tetrahydro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8FZZ6PY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furan, tetrahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LU5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Tetrahydrofuran synthesis from 1,4-butanediol

An In-depth Technical Guide to the Synthesis of Tetrahydrofuran from 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THF) is a pivotal organic solvent and a critical precursor for synthesizing valuable polymers, most notably polytetramethylene ether glycol (PTMEG). The primary industrial route to THF is the acid-catalyzed cyclodehydration of 1,4-butanediol (BDO). This guide provides a comprehensive technical overview of this transformation, grounded in established chemical principles and contemporary research. We will dissect the reaction mechanism, explore the evolution of catalytic systems from corrosive mineral acids to advanced heterogeneous catalysts, and detail the influence of process parameters on reaction kinetics and yield. Furthermore, this document presents a detailed laboratory protocol, summarizes key performance data, and outlines essential safety and handling procedures. The objective is to equip researchers and development professionals with the expert knowledge required to understand, optimize, and safely execute the synthesis of THF from BDO.

Introduction: The Significance of the BDO to THF Conversion

This compound (C₄H₈O) is an indispensable chemical intermediate and solvent. Its major application lies in the production of PTMEG, which is a fundamental component in the manufacture of high-performance polyurethane fibers like spandex, urethane elastomers, and copolyester-ether elastomers[1]. The remainder of THF production is utilized as a versatile solvent for PVC cements, coatings, and as a reaction medium in pharmaceutical synthesis[1].

The most prevalent commercial pathway to THF is the dehydration of 1,4-butanediol[2][3][4]. This process is strategically significant as BDO itself is a large-volume commodity chemical. While traditionally derived from petrochemical feedstocks such as acetylene, butadiene, or propylene, there is a marked industrial shift towards bio-based fermentation routes for BDO production[1][5][6]. This transition makes the cyclodehydration of BDO a key reaction in the value chain of renewable chemicals, rendering the optimization of this synthesis paramount for sustainable chemical manufacturing[7]. The core transformation is an endothermic and reversible acid-catalyzed intramolecular dehydration, also known as cyclodehydration, which yields THF and water[1][2][8].

Reaction Mechanism and Kinetics

The conversion of 1,4-butanediol to this compound is a classic example of an acid-catalyzed intramolecular dehydration. The reaction proceeds through a series of well-understood steps, initiated by the protonation of one of the hydroxyl groups.

-

Protonation: An acid catalyst (H⁺) protonates one of the terminal hydroxyl (-OH) groups of the BDO molecule, converting it into a good leaving group (-OH₂⁺).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a primary carbocation at the terminal carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the second hydroxyl group acts as a nucleophile, attacking the electron-deficient carbocation. This intramolecular cyclization forms a five-membered protonated oxonium ion.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

The overall reaction is endothermic, with a heat of reaction of approximately 1.0 kcal/mol[2]. The reaction is reversible, with equilibrium yields of THF ranging from 84% at 200°C to 94% at 350°C in high-temperature water systems[2][8]. Kinetic analyses have shown that the reaction can follow different models depending on the catalyst and conditions. For instance, over a layered niobium molybdate solid acid, the dehydration follows a Tamaru-type mechanism involving two successive irreversible steps[9][10][11].

Sources

- 1. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20080161585A1 - Production of this compound from 1,4-butanediol - Google Patents [patents.google.com]

- 4. Production of this compound from 1,4-butanediol - Patent 1939190 [data.epo.org]

- 5. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bio-based 1,4-butanediol and this compound synthesis: perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanism of this compound synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of aqueous-phase cyclodehydration of 1,4-butanediol and erythritol over a layered niobium molybdate solid acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Kinetic analysis of aqueous-phase cyclodehydration of 1,4-butanediol and erythritol over a layered niobium molybdate solid acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

An In-depth Technical Guide to the Molecular Structure and Polarity of Tetrahydrofuran (THF)

Introduction: The Ubiquitous Nature of Tetrahydrofuran

This compound (THF), known systematically as oxolane, is a heterocyclic organic compound with the chemical formula (CH₂O)₄O.[1] It presents as a colorless, water-miscible organic liquid of low viscosity.[1] Within the realms of chemical research and industrial application, THF's reputation is built upon its versatility as a solvent and its role as a monomeric precursor for polymers.[1] Its moderate polarity and wide liquid range make it an exceptional solvent for a vast array of both polar and nonpolar compounds.[1] This unique characteristic is pivotal in its application for dissolving polymers like polyvinyl chloride (PVC) prior to analysis by gel permeation chromatography, as a primary component in PVC adhesives, and as a solvent for organometallic reagents such as Grignard and organolithium compounds.[1] This guide provides an in-depth exploration of the two fundamental properties that underpin THF's utility: its distinct molecular structure and its resultant polarity.

Part 1: Deconstructing the Molecular Architecture of THF

The efficacy of THF as a solvent and reactant is intrinsically linked to its three-dimensional structure. A cursory look at its formula, C₄H₈O, reveals a five-membered ring, but a deeper analysis of its conformation is necessary to understand its chemical behavior.[2][3]

Ring Conformation: Beyond the Planar Fallacy

Unlike aromatic rings such as benzene, the THF ring is not planar. A planar conformation would induce significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons, as well as angle strain. To alleviate these strains, the ring puckers.[4][5] The most stable conformations of THF are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.[6] In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom (either a carbon or the oxygen) puckered out of the plane.[7][8] The energy barrier between these conformations is very low, allowing for rapid interconversion at room temperature, a phenomenon known as pseudorotation. This dynamic puckering is a key feature of its molecular architecture.

Bond Angles and Electronegativity

The internal bond angles of a planar pentagon are 108°, which is very close to the ideal sp³ tetrahedral bond angle of 109.5°. However, the puckering of the THF ring allows the C-C-C and C-O-C bond angles to approach this ideal tetrahedral geometry more closely, thus minimizing angle strain. The central oxygen atom is the most electronegative atom in the ring. This high electronegativity creates bond dipoles as the oxygen atom pulls electron density away from the adjacent carbon atoms. It is this charge separation that is the genesis of THF's polarity.

Caption: Ball-and-stick model of THF's puckered conformation.

Part 2: The Polarity of this compound

THF is classified as a moderately polar, aprotic solvent.[1][9] This classification is a direct consequence of its molecular structure and is quantifiable through physical properties like its dipole moment and dielectric constant.

Dipole Moment and Dielectric Constant

The electronegativity difference between the oxygen and carbon atoms (approximately 3.44 and 2.55 on the Pauling scale, respectively) results in significant C-O bond dipoles. Due to the non-planar, asymmetric structure of the THF molecule, these individual bond dipoles do not cancel each other out.[10] The vector sum of these bond dipoles results in a net molecular dipole moment. The reported dipole moment for THF is approximately 1.63 to 1.75 Debye (D).[1][11]

The polarity of a solvent is also characterized by its dielectric constant (ε), which is a measure of its ability to separate opposite charges. THF has a dielectric constant of approximately 7.6.[1][11][12][13] While this is lower than highly polar solvents like water (ε ≈ 80), it is significantly higher than nonpolar solvents like hexane (ε ≈ 1.9), placing THF firmly in the category of moderately polar solvents.[1][10]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [1][2][3] |

| Molar Mass | 72.11 g·mol⁻¹ | [1][2][14] |

| Boiling Point | 66 °C (151 °F) | [1][11][15][16] |

| Density | 0.8876 g/cm³ (at 20 °C) | [1][16] |

| Dipole Moment | 1.63 - 1.75 D | [1][11][12] |

| Dielectric Constant | 7.58 - 7.6 | [1][11][12][13] |

| Solubility in Water | Miscible | [1][16] |

Solvent Characteristics: The "Best of Both Worlds"

THF's moderate polarity is the key to its broad utility as a solvent. The nonpolar hydrocarbon backbone (the four -CH₂- groups) provides van der Waals interactions, allowing it to dissolve a wide range of nonpolar compounds.[17] Simultaneously, the polar ether oxygen, with its lone pairs of electrons, can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.[9][18] This latter capability is what renders THF fully miscible with water.[1][18] The oxygen's lone pairs can form strong hydrogen bonds with the hydrogen atoms of water molecules.[18] This dual nature—a nonpolar body with a polar head—allows THF to effectively bridge the gap between polar and nonpolar solvents.

Part 3: Experimental Validation of THF's Solvent Properties

The theoretical principles of THF's polarity can be readily demonstrated through a straightforward miscibility experiment. The guiding principle is "like dissolves like," which states that substances with similar polarities tend to be miscible.[19]

Protocol: Determination of THF Miscibility

Objective: To visually determine the miscibility of THF with a polar solvent (deionized water) and a nonpolar solvent (n-hexane).

Materials:

-

This compound (THF), reagent grade

-

Deionized water

-

n-Hexane, reagent grade

-

Three 15 mL glass test tubes with stoppers

-

Graduated pipettes (10 mL)

Methodology:

-

Preparation: Label three test tubes as "Control," "THF + Water," and "THF + Hexane."

-

Control Sample: To the "Control" test tube, add 5 mL of deionized water and 5 mL of n-hexane. Stopper the tube and gently invert it several times. Allow the mixture to settle for 2 minutes and observe.

-

THF and Water: To the "THF + Water" test tube, add 5 mL of THF and 5 mL of deionized water. Stopper the tube, gently invert several times, and let it stand for 2 minutes. Record all observations.

-

THF and Hexane: To the "THF + Hexane" test tube, add 5 mL of THF and 5 mL of n-hexane. Stopper the tube, gently invert several times, and let it stand for 2 minutes. Record all observations.

Expected Results & Causality:

-

Control: The water and n-hexane will be immiscible, forming two distinct layers. This is the expected outcome when mixing a highly polar and a nonpolar liquid.

-

THF + Water: A single, clear, homogeneous phase will be observed. This demonstrates that THF is fully miscible with water. The miscibility is a direct result of the strong hydrogen bonding interactions between the ether oxygen of THF and the hydrogen atoms of water.[18]

-

THF + Hexane: A single, clear, homogeneous phase will be observed. This demonstrates that THF is also miscible with the nonpolar solvent hexane. This is due to the significant nonpolar character of THF's hydrocarbon ring, which allows for effective van der Waals interactions with the alkane molecules of hexane.

Caption: Workflow for the experimental validation of THF's miscibility.

Conclusion

The molecular structure of this compound—specifically its non-planar, puckered five-membered ring and the inclusion of an electronegative oxygen atom—is directly responsible for its valuable properties as a moderately polar aprotic solvent. This unique combination of a nonpolar hydrocarbon framework and a polar, hydrogen-bond-accepting ether group allows it to dissolve an exceptionally wide range of substances, making it an indispensable tool in both academic and industrial laboratories. Understanding these fundamental structural and electronic properties is crucial for its effective application in synthesis, polymer science, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. This compound [webbook.nist.gov]

- 4. Cycloalkanes [ch.ic.ac.uk]

- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. researchgate.net [researchgate.net]

- 7. Triphenyl(tetrahydrofuran)aluminium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A moderate polar aprotic solvent-Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. This compound Solvent Properties [macro.lsu.edu]

- 12. This compound [stenutz.eu]

- 13. Dielectric Constant [macro.lsu.edu]

- 14. This compound (THF) [commonorganicchemistry.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. qatransport.com [qatransport.com]

- 17. reddit.com [reddit.com]

- 18. quora.com [quora.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

Tetrahydrofuran (THF) in the Laboratory: A Comprehensive Technical Guide to Health and Safety Hazards

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran (THF), a versatile solvent with the formula (CH₂)₄O, is a staple in numerous research and industrial laboratories.[1][2][3] Its utility in polymer science, chromatography, and as a reaction medium is well-established.[1] However, its seemingly benign, ether-like odor belies a host of significant health and safety hazards that demand rigorous control measures. This guide provides a comprehensive overview of the risks associated with THF and outlines the necessary protocols to ensure a safe laboratory environment.

This document moves beyond a simple recitation of safety data sheet information. It aims to provide a deeper, mechanistic understanding of the hazards, empowering laboratory personnel to make informed decisions and foster a proactive safety culture. The causality behind each procedural recommendation is explained, grounding safety practices in scientific principles.

I. The Dual Threat: Fire and Explosion Hazards

The most immediate and catastrophic risks associated with THF are its extreme flammability and the potential for peroxide-induced explosions.[4] A thorough understanding of these properties is non-negotiable for any individual handling this solvent.

Extreme Flammability

THF is a highly flammable liquid with a low flash point, meaning it can readily ignite at ambient temperatures.[4][5] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" phenomenon.[2][6]

Key Physicochemical Properties Related to Flammability:

| Property | Value | Significance in the Lab |

| Flash Point | 6°F (-14.4°C) | Can ignite at typical room temperatures.[6] |

| Boiling Point | 151°F (66°C) | Volatile, readily forms flammable vapor.[7][8] |

| Vapor Pressure | 132 mmHg at 20°C | High vapor pressure contributes to a flammable atmosphere.[7] |

| Explosive Limits in Air | 2-12% by volume | A wide range of THF vapor concentrations in air can be explosive.[1][9] |

Causality of Flammability Risk: The combination of a low flash point and high vapor pressure means that even an open container of THF at room temperature can generate a sufficient concentration of vapor to form an ignitable mixture with air. Ignition sources can be as overt as an open flame or as subtle as a static discharge or a hot plate surface.[1][10]

The Insidious Danger of Peroxide Formation

Perhaps the most treacherous characteristic of THF is its propensity to form explosive peroxides upon exposure to air and light.[4][5] This auto-oxidation process can lead to the accumulation of shock-sensitive crystals, particularly when the solvent is concentrated by distillation or evaporation.[1][4]

Mechanism of Peroxide Formation: The ether linkage in THF is susceptible to radical-initiated oxidation. The presence of oxygen and light accelerates this process, leading to the formation of hydroperoxides, which can further react to form polymeric peroxides and other unstable species.

Self-Validating Protocol for Peroxide Management: To mitigate this severe risk, a multi-tiered, self-validating system for peroxide management must be implemented.

Step 1: Procurement and Inhibition.

-

Always purchase THF with added inhibitors, such as butylated hydroxytoluene (BHT), which scavenge the free radicals that initiate peroxide formation.[4][5]

-

Purchase only the quantity of THF needed for the short term to avoid prolonged storage.[10][11]

Step 2: Diligent Record-Keeping.

-

Upon receipt, immediately label the container with the date.

-

Record the date the container is first opened on the label.[1][10][11] This is critical as the inhibitor is consumed over time after the container is opened.

Step 3: Regular Peroxide Testing.

-

Opened containers of THF must be tested for peroxides periodically (e.g., every 3-6 months) and before any distillation or evaporation process.[1][10][11]

-

Several qualitative and quantitative methods are available for peroxide detection.[12] A common qualitative test involves the use of potassium iodide (KI) and starch. Peroxides will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[12]

-

Procedure for Qualitative Peroxide Test:

-

Prepare a fresh 10% potassium iodide (KI) solution.[12]

-

In a clean test tube, add 1 mL of the 10% KI solution to 5 mL of the THF to be tested.[12]

-

Shake the mixture for one minute.

-

The presence of a yellow-brown color in the aqueous layer indicates the presence of peroxides.[12] For enhanced sensitivity, add a few drops of a 0.5% starch solution; a blue or purple color confirms the presence of peroxides.[12]

-

Step 4: Safe Disposal of Peroxidic THF.

-

If peroxides are detected at a concentration above an established action level (e.g., 30 mg/L), the solvent should be decontaminated or disposed of as hazardous waste.[13]

-

Never distill THF to dryness , as this will concentrate the explosive peroxides in the distillation residue.[5][9][14]

II. Health Hazards and Toxicological Profile

THF poses both acute and chronic health risks through various routes of exposure, including inhalation, skin contact, and eye contact.[7]

Routes of Exposure and Acute Effects

-

Inhalation: THF vapors can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[2] High concentrations can lead to central nervous system (CNS) depression, with symptoms such as headache, dizziness, nausea, and in severe cases, unconsciousness.[2][3][9]

-

Eye Contact: THF is a severe eye irritant that can cause redness, pain, and potentially permanent eye damage.[1][9]

-

Skin Contact: THF can cause skin irritation.[9] More significantly, it readily penetrates the skin, causing defatting, dryness, and cracking.[2][15] This defatting action compromises the skin's natural protective barrier, potentially allowing other chemicals to be more easily absorbed.

Chronic Health Effects and Carcinogenicity

-

Prolonged or repeated exposure to THF may lead to liver and kidney damage.[2][9]

-

The International Agency for Research on Cancer (IARC) has classified THF as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on evidence from animal studies.[3] There is limited evidence that THF may cause liver and kidney cancer in animals.[2][16]

Occupational Exposure Limits

To protect laboratory personnel from the health effects of THF, various regulatory bodies have established occupational exposure limits (OELs).

| Agency | TWA (8-hour) | STEL (15-minute) | Notes |

| OSHA (PEL) | 200 ppm (590 mg/m³) | - | Permissible Exposure Limit.[2][3][17] |

| NIOSH (REL) | 200 ppm (590 mg/m³) | 250 ppm (735 mg/m³) | Recommended Exposure Limit.[2][17] |

| ACGIH (TLV) | 50 ppm | 100 ppm | Threshold Limit Value; Skin notation indicates potential for significant contribution to overall exposure by the cutaneous route.[2][18] |

| Cal/OSHA | 200 ppm | 250 ppm | California Division of Occupational Safety and Health.[3] |

It is crucial to note that the odor threshold for THF is around 31 ppm, which is below some of the OELs.[2] However, relying on odor alone is not a reliable indicator of a hazardous exposure level.[2]

III. Hierarchy of Controls: A Systematic Approach to THF Safety

To effectively manage the risks associated with THF, a systematic approach known as the "hierarchy of controls" should be implemented. This framework prioritizes the most effective control measures.

Elimination and Substitution

The most effective control measure is to eliminate the use of THF altogether. If this is not feasible, consider substituting it with a less hazardous solvent. The feasibility of substitution depends on the specific application and requires careful consideration of the chemical properties of potential alternatives.

Engineering Controls

If THF must be used, engineering controls are the next most effective measure. These controls are designed to isolate the hazard from the worker.

-

Chemical Fume Hood: All work with THF, especially with large volumes or concentrated solutions, must be conducted in a properly functioning chemical fume hood.[1][10] The sash should be kept as low as possible to maximize containment.[11]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive THF vapors.[1]

-

Explosion-Proof Equipment: Use only intrinsically safe and explosion-proof electrical equipment in areas where THF is handled or stored.[11][19] This includes refrigerators, stir plates, and other electrical devices.

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to THF.

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving THF.[1] These SOPs should be readily accessible to all laboratory personnel.

-

Training: All personnel who handle THF must receive comprehensive training on its hazards, safe handling procedures, emergency response, and the specific SOPs for their work.[11]

-

Designated Areas: Establish designated areas for THF use and storage, and clearly label these areas with appropriate hazard warnings.

-

Minimizing Quantities: Maintain the smallest possible inventory of THF in the laboratory.[10][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with other control measures.

-

Gloves: Standard nitrile gloves offer very limited protection against THF and are permeated in less than a minute.[10][20] For tasks involving potential contact with THF, specialized gloves such as polyvinyl alcohol (PVA), Teflon, or multi-laminate gloves (e.g., Silver Shield/4H) are recommended.[1][20] Always inspect gloves for damage before use and change them immediately if they become contaminated.[1][10]

-

Eye Protection: Chemical splash goggles are mandatory when handling THF.[1][10] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[1][10]

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes must be worn at all times when working with THF.[1][10][11]

IV. Safe Storage and Handling Protocols

Proper storage and handling are critical to preventing accidents involving THF.

Storage

-

Store THF in a dedicated, well-ventilated flammable liquid storage cabinet.[11]

-

Keep containers tightly closed when not in use to prevent the escape of flammable vapors and to minimize the formation of peroxides.[1][8][11]

-

Store THF away from strong oxidizing agents, acids, bases, and sources of ignition.[1][8][10]

-

Transport THF in secondary containment, such as a bottle carrier, to prevent spills.[1][10][11]

Handling

-

Ground and bond metal containers when transferring THF to prevent the buildup of static electricity, which can serve as an ignition source.[10][21]

-

Never work alone when handling large quantities of THF or performing high-risk procedures.[11]

V. Emergency Procedures

In the event of a spill, fire, or exposure, a swift and appropriate response is crucial.

Spills

-

Minor Spill (<1 Liter, inside a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

-

Confine the spill using an absorbent material, such as activated charcoal adsorbent.[2]

-

Collect the absorbed material into a sealed container for hazardous waste disposal.[2]

-

Do not allow the cleanup materials to dry, as this could create a peroxide hazard.[10]

-

-

Major Spill (>1 Liter, or any spill outside a fume hood):

Fire

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2][21] Water may be ineffective.[2]

-

For a large fire, or if the fire is spreading, evacuate the area and activate the fire alarm.

-

THF containers may explode in a fire.[2][6] If it is safe to do so, use a water spray to keep fire-exposed containers cool.[2]

Exposures

-

Inhalation: Move the affected person to fresh air immediately.[10][11] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10][11]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.[10][11]

-